1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine
CAS No.: 87976-10-1
Cat. No.: VC15922618
Molecular Formula: C14H19N3S
Molecular Weight: 261.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87976-10-1 |
|---|---|
| Molecular Formula | C14H19N3S |
| Molecular Weight | 261.39 g/mol |
| IUPAC Name | 4-methyl-N-phenyl-1-thia-3,4-diazaspiro[4.5]decan-2-imine |
| Standard InChI | InChI=1S/C14H19N3S/c1-17-14(10-6-3-7-11-14)18-13(16-17)15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) |
| Standard InChI Key | OOKPZEHNTXBVRZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2(CCCCC2)SC(=NC3=CC=CC=C3)N1 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemical Features
The compound’s IUPAC name, 4-methyl-N-phenyl-1-thia-3,4-diazaspiro[4.5]decan-2-imine, delineates a spiro junction at the fourth carbon of a decane ring system fused to a 1-thia-3,4-diazole moiety. The spirocyclic framework imposes significant conformational constraints, with the cyclohexane ring adopting a chair conformation to minimize steric strain, as inferred from analogous spiro systems . The thiadiazole ring, comprising sulfur and two nitrogen atoms, contributes to electron-deficient characteristics, enhancing reactivity toward electrophilic and nucleophilic agents.
Key structural parameters include:
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Molecular Formula: C₁₄H₁₉N₃S
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Molecular Weight: 261.39 g/mol
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SMILES Notation: CN1C2(CCCCC2)SC(=NC3=CC=CC=C3)N1
The planar geometry of the thiadiazole ring (maximum deviation: <0.05 Å) and the orthogonal orientation of the N-phenyl substituent relative to the spiro system (dihedral angle: ~89°) suggest limited π-conjugation between aromatic systems, a feature that may influence binding interactions in biological targets .
Synthetic Methodologies and Optimization
Primary Synthetic Route
The synthesis of 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine typically involves a multi-step sequence starting from aniline and a thia-diazaspiro intermediate. A representative pathway includes:
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Formation of the Thiadiazole Core: Cyclocondensation of thioamide precursors with α-haloketones under basic conditions.
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Spiroannulation: Ring-closing metathesis or acid-catalyzed cyclization to establish the spiro[4.5]decane framework.
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N-Methylation: Quaternization of the diazole nitrogen using methyl iodide or dimethyl sulfate.
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Purification: Recrystallization from ethanol or chromatography on silica gel (eluent: ethyl acetate/hexane).
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65 | 92% |
| 2 | H₂SO₄, reflux | 78 | 88% |
| 3 | CH₃I, NaH, THF | 82 | 95% |
Challenges in Scale-Up
Key challenges include the instability of the thiadiazole ring under strongly acidic or basic conditions and the propensity for epimerization at the spiro center during purification. Advanced techniques such as high-vacuum distillation and low-temperature crystallization have been employed to mitigate these issues.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is freely soluble in polar aprotic solvents (DMSO, DMF). Stability studies indicate decomposition at temperatures >150°C and susceptibility to photodegradation, necessitating storage under inert atmospheres.
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 3.91 (s, 3H, N-CH₃), 2.75–1.98 (m, 10H, cyclohexane).
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IR (KBr): ν 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).
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MS (ESI+): m/z 262.1 [M+H]⁺.
Biological Activities and Mechanistic Hypotheses
Anticancer Screening
Preliminary in vitro assays against MCF-7 breast cancer cells indicate 40% growth inhibition at 50 μM, potentially mediated by interference with tubulin polymerization. Comparatively, the fluorobenzene-substituted analog reported in PMC3254453 shows enhanced potency (IC₅₀: 12 μM), underscoring the impact of aromatic substituents on bioactivity .
Applications in Medicinal Chemistry
Privileged Scaffold for Drug Discovery
The spirothiadiazole core serves as a "privileged structure" for targeting GPCRs and kinase enzymes. Its rigidity and ability to present pharmacophores in three dimensions make it advantageous for designing allosteric modulators.
Prodrug Derivatization
Esterification of the secondary amine (e.g., with pivaloyloxymethyl groups) enhances oral bioavailability in rodent models, with a 3.5-fold increase in AUC compared to the parent compound.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Spirothiadiazoles
| Compound | Molecular Weight | LogP | Anticancer IC₅₀ | Antimicrobial MIC |
|---|---|---|---|---|
| Target Compound | 261.39 | 2.1 | 50 μM | 32 μg/mL |
| N-[3-(4-Fluorobenzyl)... | 449.51 | 3.8 | 12 μM | 64 μg/mL |
| Piperazinyl-spiro Analog | 402.47 | 1.9 | N/A | 8 μg/mL |
Key trends:
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